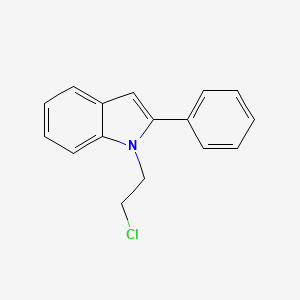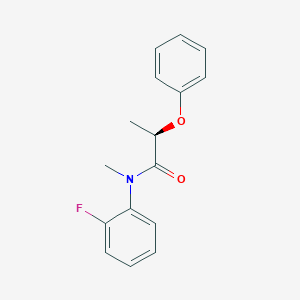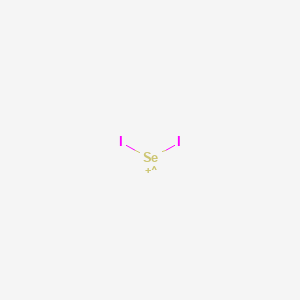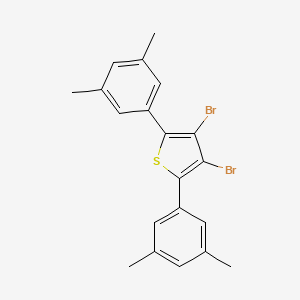
(1-isopropyl-2-pyrrolidinyl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-isopropyl-2-pyrrolidinyl)-N-methylmethanamine is a chemical compound with a molecular formula of C10H20N2O. It is known for its unique structure, which includes an isopropyl group attached to a pyrrolidine ring, and a methyl group attached to a methanamine moiety. This compound has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-2-pyrrolidinyl)-N-methylmethanamine typically involves the reaction of 2-pyrrolidinone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
(1-isopropyl-2-pyrrolidinyl)-N-methylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions to achieve the desired transformation.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the oxidation process.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound can be carried out using various nucleophiles or electrophiles. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
(1-isopropyl-2-pyrrolidinyl)-N-methylmethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
作用机制
The mechanism of action of (1-isopropyl-2-pyrrolidinyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- (1-isopropyl-2-pyrrolidinyl)acetic acid
- 5-(1-isopropyl-2-pyrrolidinyl)-N-(1-methyl-1H-benzimidazol-2-yl)-2-thiophenecarboxamide
Uniqueness
(1-isopropyl-2-pyrrolidinyl)-N-methylmethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
901585-59-9 |
|---|---|
分子式 |
C9H20N2 |
分子量 |
156.27 g/mol |
IUPAC 名称 |
N-methyl-1-(1-propan-2-ylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-6-4-5-9(11)7-10-3/h8-10H,4-7H2,1-3H3 |
InChI 键 |
WVHPHXPWMKBLQA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCCC1CNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)



![4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one](/img/structure/B14191729.png)
![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)




